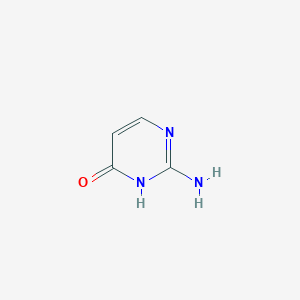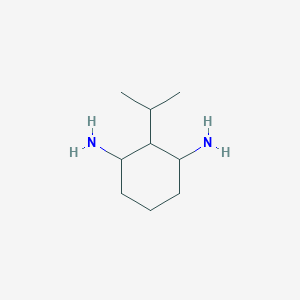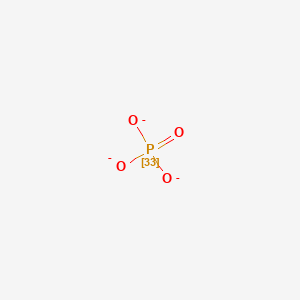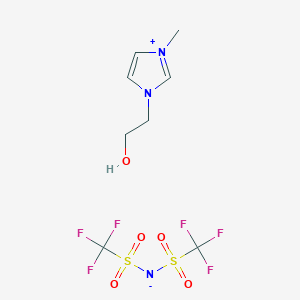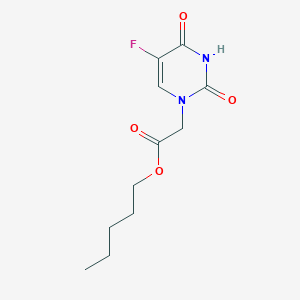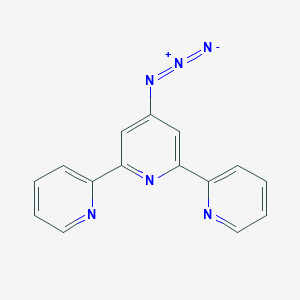![molecular formula C11H13N3 B063601 (10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine CAS No. 185943-30-0](/img/structure/B63601.png)
(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in various areas of research, including medicinal chemistry, neuroscience, and pharmacology. In 3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine.
Wirkmechanismus
The mechanism of action of ((10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine is not fully understood. However, it is believed to act as a partial agonist at the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. This compound has also been shown to have activity at other neurotransmitter receptors, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects:
((10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential as a drug candidate for the treatment of depression. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ((10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine in lab experiments is its potential as a tool for studying the function of certain neurotransmitter receptors. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on ((10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine. One area of research is the development of new drugs based on this compound for the treatment of neurological disorders such as Parkinson's disease and depression. Another area of research is the study of the mechanism of action of this compound, which may provide insights into the function of certain neurotransmitter receptors. Additionally, further research is needed to explore the potential of this compound as a tool for studying the function of other neurotransmitter receptors.
Synthesemethoden
The synthesis of ((10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of a palladium-catalyzed coupling reaction. This reaction involves the coupling of an aryl halide with an amine to form the desired product. Other methods for synthesizing this compound include the use of a microwave-assisted reaction and a copper-catalyzed reaction.
Wissenschaftliche Forschungsanwendungen
((10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine has shown potential in various areas of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various neurological disorders such as Parkinson's disease and depression. In neuroscience, this compound has been studied for its potential as a tool for studying the function of certain neurotransmitter receptors. In pharmacology, this compound has been studied for its potential as a lead compound for the development of new drugs.
Eigenschaften
CAS-Nummer |
185943-30-0 |
|---|---|
Molekularformel |
C11H13N3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
(10R)-N-methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine |
InChI |
InChI=1S/C11H13N3/c1-12-9-5-8-3-2-4-10-11(8)14(6-9)7-13-10/h2-4,7,9,12H,5-6H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
BGMDLAIZBKXVQQ-SECBINFHSA-N |
Isomerische SMILES |
CN[C@@H]1CC2=C3C(=CC=C2)N=CN3C1 |
SMILES |
CNC1CC2=C3C(=CC=C2)N=CN3C1 |
Kanonische SMILES |
CNC1CC2=C3C(=CC=C2)N=CN3C1 |
Synonyme |
4H-Imidazo[4,5,1-ij]quinolin-5-amine,5,6-dihydro-N-methyl-,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



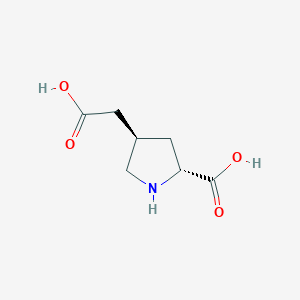
![Spiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B63520.png)
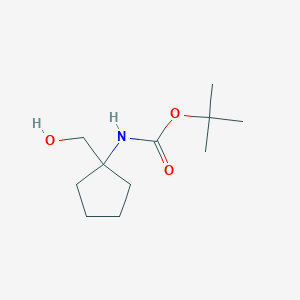
![(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde](/img/structure/B63529.png)

